Cyclododecanol

Catalog No.
S1536737
CAS No.
1724-39-6
M.F
C12H24O
M. Wt
184.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclododecanol

CAS Number

1724-39-6

Product Name

Cyclododecanol

IUPAC Name

cyclododecanol

Molecular Formula

C12H24O

Molecular Weight

184.32 g/mol

InChI

InChI=1S/C12H24O/c13-12-10-8-6-4-2-1-3-5-7-9-11-12/h12-13H,1-11H2

InChI Key

SFVWPXMPRCIVOK-UHFFFAOYSA-N

SMILES

C1CCCCCC(CCCCC1)O

Canonical SMILES

C1CCCCCC(CCCCC1)O

Cyclododecanol is an organic compound with the molecular formula C₁₂H₂₄O, characterized by a twelve-membered carbon ring with a hydroxyl group (OH) attached. At room temperature, it appears as a white crystalline solid and is classified as a secondary alcohol due to the presence of the hydroxyl group on a carbon that is bonded to two other carbon atoms. Cyclododecanol is amphiphilic, possessing both hydrophobic and hydrophilic characteristics, which influences its solubility and interaction with various substances .

This compound occurs naturally in trace amounts in certain plant oils but is primarily synthesized through organic processes. Its unique cyclic structure contributes to its physical and chemical properties, making it valuable in various applications, including materials science and pharmaceuticals.

The mechanism of action of cyclododecanol depends on its specific application.

  • In material science: As an amphiphile, cyclododecanol can self-assemble to form various structures like micelles and vesicles. These structures find use in drug delivery, encapsulation of materials, and template synthesis for creating nanomaterials [].
  • In organic synthesis: Cyclododecanol can act as a starting material for the synthesis of other complex organic molecules. Its hydroxyl group allows for further functionalization through various chemical reactions [].

Cyclododecanol is considered to have moderate toxicity []. It can cause skin irritation and eye damage upon contact. Inhalation may irritate the respiratory system. While not highly flammable, cyclododecanol can burn and emit harmful fumes if ignited [].

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) like gloves, goggles, and respirator when handling cyclododecanol.
  • Ensure proper ventilation in the workspace.
  • Avoid contact with skin, eyes, and clothing.
  • Store in a cool, dry, and well-ventilated place away from incompatible materials and heat sources.

Organic Chemistry:

  • Synthesis of Esters and Ethers

    Cyclododecanol reacts with carboxylic acids and alkyl halides to form esters and ethers, respectively. These derivatives are valuable intermediates in organic synthesis for preparing various functional molecules and polymers [].

  • Study of Supramolecular Chemistry

    Cyclododecanol's self-assembly properties allow researchers to study the formation of supramolecular structures, including gels and liquid crystals. These studies contribute to the development of new materials with specific functionalities [].

Materials Science:

  • Lubricant Additive

    Cyclododecanol acts as a lubricant additive, improving the tribological properties of oils and greases. It reduces friction and wear, making it a valuable component in various tribological studies [].

  • Polymerization

    Cyclododecanol can be used as a chain transfer agent in polymerization reactions, controlling polymer chain length and architecture. This allows researchers to tailor polymer properties for specific applications [].

Environmental Science:

  • Biodegradation Studies

    Cyclododecanol serves as a model compound for studying the biodegradation of organic pollutants in the environment. Researchers use it to investigate the activity and efficiency of microorganisms responsible for biodegradation processes [].

  • Environmental Monitoring

    Cyclododecanol's presence in environmental samples can be an indicator of specific industrial activities or environmental contamination. Its detection helps researchers monitor environmental quality and identify potential pollution sources [].

Pharmaceutical Research:

  • Drug Delivery Systems

    Cyclododecanol shows potential in developing drug delivery systems due to its ability to form self-assembling structures. These structures can encapsulate drugs and release them in a controlled manner, improving drug targeting and therapeutic efficacy [].

  • Cosmetics and Personal Care Products

    Cyclododecanol is used in various cosmetic and personal care products due to its emollient and solvent properties. It helps improve product spreadability, texture, and stability.

Cyclododecanol participates in several typical reactions of primary alcohols:

  • Oxidation: Cyclododecanol can be oxidized to cyclododecanone, a cyclic ketone. This transformation can be achieved using oxidizing agents such as chromic acid or bleach
    3
    .

    C12H24O+ O C12H22O+H2O\text{C}_{12}\text{H}_{24}\text{O}+\text{ O }\rightarrow \text{C}_{12}\text{H}_{22}\text{O}+\text{H}_2\text{O}
  • Esterification: Reacting cyclododecanol with carboxylic acids leads to the formation of esters, which are useful intermediates in organic synthesis.
  • Etherification: It can react with alkyl halides to form ethers, further expanding its utility in chemical synthesis.
  • Self-assembly: The compound's amphiphilic nature allows it to form supramolecular structures such as gels and liquid crystals, which are of interest in material sciences.

Cyclododecanol exhibits moderate toxicity; it can cause skin irritation and eye damage upon contact. Inhalation may irritate the respiratory system, although it is not highly flammable. Its biological activity has been studied concerning its potential as a lubricant additive and its role in enhancing tribological properties of oils and greases. Additionally, cyclododecanol serves as a model compound for studying biodegradation processes, providing insights into the efficiency of microorganisms in degrading organic pollutants.

Several methods exist for synthesizing cyclododecanol:

  • Reduction of Cyclododecanone: Cyclododecanone can be reduced using hydrogen gas in the presence of catalysts to yield cyclododecanol.

    C12H22O+H2C12H24O\text{C}_{12}\text{H}_{22}\text{O}+\text{H}_2\rightarrow \text{C}_{12}\text{H}_{24}\text{O}
  • Cyclization of Undecylenic Acid: This method involves cyclizing undecylenic acid under specific conditions to form cyclododecanol.
  • Selective Oxidation of Cyclododecane: An improved process involves reacting cyclododecane with an oxygen-containing gas in the presence of boric acid or boric oxide at elevated temperatures to selectively produce cyclododecanol and cyclododecanone .

Cyclododecanol has diverse applications across various fields:

  • Lubricants: It is used as an additive to improve the performance of lubricants by reducing friction and wear.
  • Cosmetics: Due to its emollient properties, it is incorporated into personal care products to enhance texture and stability.
  • Drug Delivery Systems: Its ability to form self-assembling structures makes it promising for controlled drug release applications.
  • Environmental Monitoring: Cyclododecanol can serve as an indicator for specific industrial activities or environmental contamination due to its detectability in environmental samples .

Research indicates that cyclododecanol interacts with various biological systems, influencing microbial activity related to biodegradation processes. Its amphiphilic nature allows it to form micelles, which can encapsulate pollutants, aiding in their degradation by microorganisms. Additionally, studies have explored its role in enhancing lubricity in tribological systems, impacting how materials interact under frictional conditions .

Cyclododecanol shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

CompoundStructure TypeKey Features
CyclohexanolCyclic alcoholSix-membered ring; less hydrophobic than cyclododecanol.
CyclooctanolCyclic alcoholEight-membered ring; exhibits different physical properties due to ring size.
CyclododecanoneCyclic ketoneOxidized form of cyclododecanol; used industrially for producing nylon precursors.
DodecanolLinear alcoholStraight-chain structure; different reactivity profile compared to cyclic forms.

Cyclododecanol's twelve-membered ring structure provides unique rigidity and spatial arrangement compared to these similar compounds, influencing its chemical reactivity and interaction properties significantly .

Physical Description

Liquid

XLogP3

3.8

Melting Point

77.5 °C

UNII

0Z645Y4JTS

GHS Hazard Statements

Aggregated GHS information provided by 57 companies from 3 notifications to the ECHA C&L Inventory.;
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

1724-39-6

Wikipedia

Cyclododecanol

General Manufacturing Information

All other basic organic chemical manufacturing
Cyclododecanol: ACTIVE

Dates

Modify: 2023-08-15
Kamata et al. Efficient stereo- and regioselective hydroxylation of alkanes catalysed by a bulky polyoxometalate. Nature Chemistry, doi: 10.1038/nchem.648, published online 2 May 2010 http://www.nature.com/nchem
Dai et al. Visible-light-mediated conversion of alcohols to halides. Nature Chemistry, doi: 10.1038/nchem.949, published online 9 January 2011 http://www.nature.com/nchem

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